Product packaging for Boc-D-Dap(ivDde)-OH(Cat. No.:)

Boc-D-Dap(ivDde)-OH

Cat. No.: B12091846
M. Wt: 410.5 g/mol
InChI Key: CGBQVRIAZPSAGJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Boc-D-Dap(ivDde)-OH within Non-Canonical Amino Acid Derivatives

Proteins in nature are almost exclusively constructed from a set of 20 canonical, or proteinogenic, amino acids. However, a vast world of non-canonical amino acids (ncAAs) exists, which includes any amino acid not belonging to that standard set. These can be naturally occurring, like 2,3-diaminopropionic acid (Dap), which is found in various plants and bacteria, or entirely synthetic creations nih.govnih.gov. The incorporation of ncAAs into peptides is a powerful strategy to introduce novel chemical functionalities, enhance metabolic stability, and impose specific conformational constraints.

This compound is a derivative of Dap, a non-proteinogenic amino acid that provides a primary amino group on its side chain, a feature only shared with lysine (B10760008) among the canonical amino acids acs.org. This side-chain amine is a key site for chemical modification. By using a protected form like this compound, chemists can precisely control when and how this side-chain amine is used in a synthesis, allowing for the attachment of other molecules like fluorophores, polymers, or other peptide chains sigmaaldrich.com.

The Strategic Significance of D-Configuration in Peptide Design

The stereochemistry of amino acids is a fundamental aspect of peptide structure and function. Naturally occurring amino acids in proteins are of the L-configuration. The incorporation of their synthetic D-enantiomers has profound implications for peptide chemistry psu.edu.

Enhanced Proteolytic Stability : One of the primary advantages of using D-amino acids is the increased resistance of the resulting peptides to enzymatic degradation. Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and are adapted to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in biological systems psu.eduwikipedia.org.

Conformational Control : D-amino acids have distinct conformational preferences compared to their L-counterparts. nih.gov When incorporated into a peptide sequence, they can induce specific secondary structures. For example, a sequence of alternating L- and D-amino acids can promote the formation of unique helical structures or stable β-turns, which are critical for molecular recognition and biological activity psu.eduresearchgate.net. The D-configuration in this compound allows peptide designers to access these structural possibilities, creating peptides with novel shapes and functions.

Table 2: Comparison of L- and D-Amino Acid Configurations

Feature L-Amino Acids D-Amino Acids Reference
Natural Abundance Predominant in proteins of higher organisms. Found in microorganisms and through post-translational modification. psu.edu
Ribosomal Synthesis Incorporated via ribosomal translation. Not incorporated by ribosomes; requires non-ribosomal synthesis or epimerization. psu.edunih.gov
Proteolytic Stability Generally susceptible to degradation by proteases. Generally resistant to degradation by proteases. wikipedia.org
Conformational Effect Induce right-handed helices and standard turn structures. Can induce left-handed helices and prime (type I' or II') β-turns. psu.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34N2O6 B12091846 Boc-D-Dap(ivDde)-OH

Properties

Molecular Formula

C21H34N2O6

Molecular Weight

410.5 g/mol

IUPAC Name

(2R)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m1/s1

InChI Key

CGBQVRIAZPSAGJ-CQSZACIVSA-N

Isomeric SMILES

CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

Synthetic Methodologies and Orthogonal Deprotection of Boc D Dap Ivdde Oh

Incorporation of Boc-D-Dap(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound is most evident in its application within SPPS, a method where a peptide chain is assembled sequentially while anchored to an insoluble resin support. nih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. iris-biotech.de The dual protection scheme of this compound allows for its integration into different SPPS strategies, enabling precise, site-specific modifications of the peptide chain.

Boc-Strategy Integration for N-Alpha Protection

The Boc strategy was the original methodology developed for SPPS and relies on the use of the acid-labile Boc group for temporary protection of the N-α-amine. iris-biotech.desunresinlifesciences.comamericanpeptidesociety.org In this scheme, the peptide chain is elongated through a cyclical process involving two key steps: deprotection and coupling. peptide.com

Deprotection: The N-α-Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). peptide.compeptide.com This exposes a free amine at the N-terminus of the growing chain.

Neutralization: Following acid treatment, the resulting ammonium (B1175870) salt is neutralized, usually with a tertiary amine base like diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the subsequent coupling step. peptide.compeptide.com

Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the newly exposed amine, extending the peptide chain.

The Boc group is advantageous in certain syntheses, though the repeated use of strong acid for its removal can be a limitation. americanpeptidesociety.org When this compound is used in this strategy, the ivDde group on the side chain remains completely intact during the TFA-mediated Boc removal, a critical aspect of its orthogonal nature. sigmaaldrich.com

Principles and Execution of Orthogonal Deprotection

Orthogonal deprotection is a cornerstone of modern peptide chemistry, allowing for the selective removal of one type of protecting group in the presence of others. The this compound building block is designed explicitly for this purpose, with the Boc and ivDde groups being susceptible to entirely different chemical reagents.

Selective Removal of the Boc Protecting Group

The selective cleavage of the N-α-Boc group is the standard deprotection step in Boc-based SPPS. peptide.com

Reagent: The reaction is typically carried out using a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.com

Mechanism: The strong acid protonates the carbonyl oxygen of the Boc group, leading to its collapse and the formation of a stable tert-butyl cation and carbon dioxide. peptide.compeptide.com The peptide is left with a protonated N-terminal amine.

Selectivity: These conditions are specifically chosen for their ability to quantitatively cleave the Boc group without affecting the ivDde group, benzyl-based side-chain protecting groups, or the resin linker. peptide.comsigmaaldrich.com The ivDde group is completely stable to TFA treatment. sigmaaldrich.comsigmaaldrich-jp.com During this step, scavengers are often added to the TFA solution to prevent the reactive tert-butyl cations from causing unwanted alkylation of sensitive amino acid residues like tryptophan or methionine. peptide.compeptide.com

Table 1: Orthogonal Stability of Protecting Groups in this compound

Protecting GroupCleavage ConditionStability Towards Boc Cleavage (TFA)Stability Towards ivDde Cleavage (Hydrazine)
Boc (N-α)25-50% TFA in DCMLabileStable
ivDde (Side-Chain)2-10% Hydrazine (B178648) in DMFStable sigmaaldrich.comsigmaaldrich-jp.comLabile sigmaaldrich.comsigmaaldrich-jp.com

Selective Removal of the ivDde Protecting Group

Once the main peptide backbone is assembled, the ivDde group can be selectively removed to unmask the side-chain amine for further functionalization.

The standard method for cleaving the ivDde group is through treatment with a dilute solution of hydrazine. peptide.comsigmaaldrich-jp.com

Reagent and Mechanism: The deprotection is most commonly performed using a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). peptide.comsigmaaldrich.com The hydrazine attacks the vinylic system of the ivDde group, leading to its cleavage and the formation of a chromophoric indazole byproduct. sigmaaldrich.comsigmaaldrich-jp.com This byproduct absorbs strongly in the UV spectrum (around 290 nm), which allows the progress of the deprotection reaction to be monitored spectrophotometrically. sigmaaldrich-jp.comrsc.orgmerckmillipore.com

Kinetics and Efficiency: While the standard 2% hydrazine protocol is widely cited, its efficiency can be variable and is often dependent on the peptide sequence and its position within the chain. biotage.com Complete removal of the ivDde group can sometimes be sluggish or incomplete, particularly if the group is located near the C-terminus or within an aggregated peptide sequence. iris-biotech.desigmaaldrich-jp.comiris-biotech.de Researchers have found that modifying the reaction conditions can significantly improve deprotection efficiency. biotage.com Studies have shown that increasing the hydrazine concentration to 4% or 5% can lead to nearly complete removal. kohan.com.twbiotage.com Furthermore, performing multiple, short treatment cycles (e.g., 3-5 repetitions of 3 minutes each) is often more effective than a single, prolonged treatment. sigmaaldrich.comrsc.orgbiotage.com In very difficult cases, concentrations as high as 10% hydrazine have been employed. sigmaaldrich.com However, it is noted that hydrazine concentrations should not exceed 2% in some protocols to avoid potential side reactions like peptide cleavage at Glycine residues. peptide.com

Table 2: Representative Conditions for Hydrazine-Mediated ivDde Deprotection

Hydrazine Conc.Reaction TimeIterationsObserved EfficiencyReference
2% in DMF3 min3Standard protocol, but can be incomplete (~50% removal in some cases). peptide.comsigmaaldrich.combiotage.com peptide.comsigmaaldrich.combiotage.com
2% in DMF5 min3Marginal increase in deprotection compared to 3-minute treatments. biotage.com biotage.com
4% in DMF3 min3Near-complete ivDde removal observed in optimization studies. biotage.com biotage.com
5% in DMFN/AN/AUsed for deprotection to enable subsequent coupling for branched peptides. kohan.com.tw kohan.com.tw
2-10% in DMFN/AUp to 5Higher concentrations and repeated treatments used to overcome partial deprotection (~40-50%). researchgate.net researchgate.net
Alternative Reagents for ivDde Cleavage

The standard and most widely employed method for the cleavage of the ivDde group is treatment with a solution of 2-5% hydrazine in a solvent such as dimethylformamide (DMF). sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com This method is effective because hydrazine selectively removes the ivDde group without affecting common acid-labile (Boc, tBu, Trt) or base-labile (Fmoc) protecting groups. sigmaaldrich-jp.comadvancedchemtech.com The cleavage reaction produces a chromophoric indazole derivative, which allows the deprotection process to be monitored spectrophotometrically at approximately 290 nm. sigmaaldrich-jp.comsigmaaldrich.com

While hydrazine is the predominant reagent, research into alternatives has been driven by the desire for different selectivities or milder conditions. For the related, though less robust, Dde group, a mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has been shown to provide full orthogonality with the Fmoc group. sigmaaldrich.comresearchgate.net This suggests that hydroxylamine-based systems could potentially serve as an alternative for ivDde cleavage, although specific conditions may require optimization. The key advantage of such alternatives would be to avoid hydrazine, which can also remove the Fmoc group, necessitating protection of the N-terminus (e.g., with a Boc group) before ivDde deprotection. sigmaaldrich.comsigmaaldrich.com

ReagentTypical ConditionsCompatibilityMonitoringNotes
Hydrazine 2-10% in DMF, 3 x 3 min at RT sigmaaldrich.combiotage.comStable to TFA and piperidine (B6355638) sigmaaldrich-jp.comUV (290 nm) sigmaaldrich-jp.comStandard reagent; can remove Fmoc group. sigmaaldrich.com
Hydroxylamine Hydroxylamine HCl/imidazole in NMP sigmaaldrich.comresearchgate.netReported for Dde; provides orthogonality with Fmoc sigmaaldrich.comresearchgate.netNot specifiedPotentially milder alternative to hydrazine.

Optimization of Coupling and Deprotection Conditions for this compound Residues

The successful incorporation and subsequent manipulation of this compound in a peptide sequence depend on carefully optimized reaction conditions to maximize yield and purity while avoiding unwanted side reactions.

Minimizing Side Reactions and Protecting Group Migration

While the ivDde group was developed to be more robust than its predecessor, Dde, certain side reactions can still occur. sigmaaldrich.comiris-biotech.de

Protecting Group Migration: The less hindered Dde group is known to be susceptible to migration ("scrambling") from one amino group to another during the piperidine treatment for Fmoc removal. iris-biotech.deresearchgate.net The sterically bulkier ivDde group was designed to prevent this and is significantly more stable, showing little to no migration in most cases. iris-biotech.deiris-biotech.de However, migration of an ivDde group from a side chain to the alpha-amino group has been observed in some contexts, particularly after the introduction of a Dap residue, leading to isomeric byproducts that can complicate purification. researchgate.net

Incomplete Deprotection: Complete removal of the ivDde group can sometimes be challenging. sigmaaldrich-jp.comiris-biotech.de This issue is more pronounced when the ivDde-protected residue is located near the C-terminus of the peptide or within a sequence prone to aggregation on the solid support. sigmaaldrich.comiris-biotech.de In such "difficult sequences," the peptide-resin can collapse, hindering reagent access to the cleavage site. To overcome this, higher concentrations of hydrazine (up to 10%) or repeated, shorter treatments (e.g., 3 iterations of 3 minutes each) may be necessary to drive the deprotection to completion. sigmaaldrich.combiotage.com

Aspartimide Formation: While a general side reaction in SPPS, aspartimide formation is particularly relevant when coupling the subsequent amino acid to a deprotected Dap residue. This reaction, catalyzed by both acid and base, involves the backbone nitrogen attacking the side-chain ester, which can occur during both Fmoc deprotection and final TFA cleavage. iris-biotech.de While not directly a reaction of the ivDde group itself, the local peptide environment created after its removal can influence the propensity for such backbone modifications.

Automated Synthesis Protocols for ivDde-Protected D-Dap

Modern automated peptide synthesizers have revolutionized SPPS by standardizing reaction cycles, improving reproducibility, and enabling the synthesis of complex peptides. nih.govamericanpeptidesociety.org These systems are fully compatible with orthogonal protection schemes involving building blocks like this compound.

Automated protocols for incorporating and deprotecting ivDde-protected residues can be readily programmed into synthesizers. kohan.com.twspringernature.com A typical automated workflow would involve:

Standard SPPS Cycles: The synthesizer performs the routine Fmoc-deprotection and coupling steps to assemble the linear peptide chain up to the point of ivDde manipulation. nih.govnih.gov

Programmed Halt: The synthesis is paused after the full peptide backbone is assembled.

Orthogonal Deprotection Module: The synthesizer is programmed to deliver the ivDde cleavage reagent (e.g., 5% hydrazine in DMF) to the reaction vessel for a specified number of cycles and duration. kohan.com.tw Microwave-enhanced SPPS can accelerate this deprotection step. kohan.com.tw

Washing Cycles: Thorough washing with DMF is performed to remove the cleavage reagents and the indazole byproduct. kohan.com.tw

On-Resin Modification: The newly liberated β-amino group of the D-Dap residue is now available for a subsequent automated coupling step, such as branching, cyclization, or conjugation to another molecule. kohan.com.twcem.com

Resumption of Synthesis or Final Cleavage: The automated protocol can then proceed with further chain elongation or move to the final cleavage of the peptide from the resin. beilstein-journals.org

The ability to automate the selective deprotection of the ivDde group makes this compound a powerful tool for the high-throughput synthesis of peptides with complex architectures. americanpeptidesociety.orgresearchgate.net

Applications of Boc D Dap Ivdde Oh in Complex Peptide Architectures and Chemical Biology

Elaboration of Branched Peptides via Side-Chain Functionalization

The synthesis of branched peptides, where a second peptide chain is attached to the side chain of an amino acid residue within the main backbone, is a powerful strategy for creating molecules with enhanced biological activity, increased enzymatic stability, and unique structural properties. Boc-D-Dap(ivDde)-OH is particularly well-suited for this application due to the orthogonal nature of its protecting groups. chempep.com

The general strategy for the synthesis of unsymmetrically branched peptides using a Dap residue involves the following steps:

Incorporation into the Main Chain: this compound is incorporated into the desired position of the primary peptide sequence during solid-phase peptide synthesis (SPPS). The Boc group at the α-amino position is removed under standard acidic conditions (e.g., trifluoroacetic acid, TFA) to allow for chain elongation. smolecule.com

Selective Side-Chain Deprotection: Once the main peptide chain is assembled, the ivDde group on the Dap side chain can be selectively removed. This is typically achieved using a dilute solution of hydrazine (B178648) (e.g., 2-5% in dimethylformamide, DMF). peptide.com These conditions are orthogonal to the acid-labile Boc group and most other common side-chain protecting groups, ensuring the integrity of the rest of the peptide. chempep.com

Side-Chain Elongation: With the β-amino group of the Dap residue now free, a second peptide chain can be synthesized from this position. This allows for the creation of a branched structure where two distinct peptide sequences are linked through the Dap side chain. Microwave-enhanced SPPS can be particularly effective in overcoming the steric challenges associated with peptide coupling in close proximity on a branched scaffold, leading to more efficient synthesis of these complex molecules. amazonaws.com

This approach has been utilized to create a variety of branched peptides with diverse applications, including antimicrobial peptides and molecules with improved resistance to deubiquitinases. amazonaws.com

Protecting Group Deprotection Conditions Orthogonality
Boc (α-amino)Acidic conditions (e.g., TFA)Orthogonal to ivDde
ivDde (β-amino)Dilute hydrazine (e.g., 2-5% in DMF)Orthogonal to Boc and many other side-chain protecting groups

Synthesis of Conformationally Constrained Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity, increased stability, and improved pharmacokinetic properties compared to their linear counterparts. The conformational constraint imposed by cyclization can lock the peptide into a bioactive conformation, leading to higher binding affinity for its target. This compound serves as a valuable building block for the synthesis of cyclic peptides through both on-resin and solution-phase strategies.

On-Resin Cyclization Strategies Utilizing ivDde Lability

On-resin cyclization is an efficient method for the synthesis of cyclic peptides, as it can minimize intermolecular side reactions and simplify purification. The use of this compound in this context allows for side-chain-to-side-chain or head-to-side-chain cyclization.

A typical on-resin cyclization strategy involving this compound would proceed as follows:

The linear peptide is assembled on a solid support using standard Fmoc or Boc chemistry. This compound is incorporated at a strategic position.

The N-terminal protecting group (e.g., Fmoc) is removed, and the side-chain protecting group of another residue (e.g., the C-terminal residue) is also selectively cleaved.

The ivDde group on the Dap side chain is then selectively removed with dilute hydrazine.

With the two reactive sites now exposed, a cyclization-promoting coupling reagent is added to facilitate the formation of the cyclic peptide directly on the resin.

Finally, the cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

The "pseudodilution" effect of the solid support favors intramolecular cyclization over intermolecular oligomerization, leading to higher yields of the desired cyclic product. rhhz.net

Solution-Phase Cyclization Approaches

While on-resin cyclization offers several advantages, solution-phase cyclization remains a widely used and effective method. In this approach, the linear peptide is first synthesized and cleaved from the solid support, with orthogonal protecting groups remaining on the side chains that will be involved in the cyclization.

For a solution-phase cyclization utilizing this compound:

The linear peptide containing the this compound residue is synthesized and cleaved from the resin.

In solution, the ivDde group is selectively removed using hydrazine, exposing the β-amino group of the Dap residue.

The other reactive group for cyclization (e.g., a C-terminal carboxylic acid or the side chain of another amino acid) is deprotected.

The cyclization is then performed in dilute solution using a suitable coupling reagent to promote the intramolecular reaction. nih.gov

Solution-phase cyclization can sometimes be advantageous for peptides that are difficult to cyclize on-resin due to steric hindrance or aggregation. nih.gov

Site-Specific Bioconjugation and Probe Development

The ability to selectively modify a peptide at a specific site is crucial for the development of targeted therapeutics, diagnostic agents, and chemical biology probes. The unique reactivity of the β-amino group of the Dap residue, unmasked by the selective removal of the ivDde group, makes this compound an excellent tool for site-specific bioconjugation.

Integration of Fluorescent and Affinity Labels

The selective deprotection of the ivDde group on a peptide chain provides a unique chemical handle for the attachment of various reporter molecules, such as fluorescent dyes and affinity labels (e.g., biotin). chempep.compeptide.com This allows for the creation of probes that can be used to study peptide localization, protein-protein interactions, and other biological processes.

The process for labeling a peptide using this compound typically involves:

Synthesis of the peptide containing the this compound residue.

Selective removal of the ivDde group with hydrazine to expose the β-amino group. peptide.com

Reaction of the free amine with an activated form of the label (e.g., an N-hydroxysuccinimide ester of a fluorescent dye).

This orthogonal labeling strategy ensures that the label is attached only at the desired position, preserving the integrity and function of the rest of the peptide.

Label Type Example Application
Fluorescent LabelFluorescein, RhodamineFluorescence microscopy, FRET studies
Affinity LabelBiotinAffinity purification, pull-down assays

Covalent Attachment to Biomacromolecules

Beyond the attachment of small molecule probes, the selectively deprotected β-amino group of the Dap residue can be used to covalently link the peptide to larger biomacromolecules, such as proteins, antibodies, or nucleic acids. chempep.comsmolecule.com This is a key strategy in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic peptide is targeted to cancer cells by conjugation to a tumor-specific antibody.

The conjugation can be achieved through various chemical ligation strategies. For example, the free amine on the Dap side chain can be reacted with a bifunctional crosslinker, which then reacts with a specific functional group on the target biomacromolecule. This site-specific conjugation ensures a homogeneous product with a defined peptide-to-biomacromolecule ratio, which is often critical for therapeutic efficacy and regulatory approval. nih.gov

Development of Multi-Functional Peptide Probes

The unique structural characteristics of this compound make it an invaluable building block in the synthesis of multi-functional peptide probes for chemical biology. The compound features two distinct protecting groups, the tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the side-chain amine. These groups exhibit orthogonal stability, meaning one can be selectively removed without affecting the other. This orthogonality is the cornerstone of its utility in creating complex peptide architectures.

The ivDde group is highly labile to hydrazine, allowing for its removal under mild conditions that leave acid-labile (like Boc) and other standard protecting groups intact. universiteitleiden.nlsmolecule.com This enables a synthetic strategy where the peptide backbone is assembled, and then the ivDde group is selectively cleaved to expose the side-chain amine. This amine can then be functionalized with a specific moiety, such as a fluorescent dye, a quencher, a biotin affinity tag, or a drug molecule. Subsequently, the N-terminal Boc group can be removed under acidic conditions to allow for further modification at a different position. smolecule.com This sequential and site-specific introduction of different functional elements allows researchers to construct sophisticated molecular probes designed for specific biological questions, such as tracking protein interactions, visualizing cellular processes, or targeted drug delivery.

Advanced Chemical Ligation and Click Chemistry Applications

The strategic placement of the orthogonally protected amino groups in this compound provides a versatile platform for advanced bioconjugation techniques. Its application in chemo-selective ligation and the incorporation of bioorthogonal handles for click chemistry has significantly expanded the toolbox for creating complex and functional biomolecules.

Chemo-Selective Ligation with ivDde-Deprotected Amino Groups

Chemo-selective ligation refers to the coupling of two molecules in the presence of other reactive functional groups. The use of this compound is a prime example of this strategy in peptide chemistry. The key step is the selective deprotection of the ivDde group from the diaminopropionic acid side chain. This is typically achieved by treatment with a solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF). researchgate.net This reaction is highly specific and efficiently liberates the side-chain amino group, which can then serve as a nucleophilic handle for ligation. universiteitleiden.nl

This newly exposed amine is available for a variety of coupling reactions, such as amide bond formation with an activated carboxyl group or reaction with other electrophilic partners. Because the N-terminal amine remains protected by the Boc group, the ligation occurs exclusively at the intended side-chain position. sigmaaldrich.com This method prevents the formation of undesired byproducts and ensures the homogeneity of the final conjugate. While the ivDde group is generally stable during standard Fmoc-based solid-phase peptide synthesis (SPPS), care must be taken as repeated treatments with piperidine (B6355638) for Fmoc removal can cause some minor degradation of the ivDde group. researchgate.net

Table 1: Orthogonal Deprotection Conditions for this compound

Protecting Group Chemical Name Reagent for Removal Typical Conditions Orthogonality
Boc tert-Butyloxycarbonyl Trifluoroacetic Acid (TFA) Acidic conditions (e.g., TFA in DCM) Stable to hydrazine
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl Hydrazine (N₂H₄) Mildly basic (e.g., 2% hydrazine in DMF) Stable to acidic conditions used for Boc removal

Incorporation of Bioorthogonal Handles for Click Chemistry

Bioorthogonal chemistry involves reactions that can occur in complex biological systems without interfering with native biochemical processes. nih.gov The this compound building block is exceptionally well-suited for introducing bioorthogonal functional groups into peptides. The strategy begins with the chemo-selective deprotection of the ivDde group to expose the side-chain amine, as described previously.

This liberated amine can then be acylated with a molecule containing a bioorthogonal handle. Common handles include azides or alkynes, which are largely absent from biological systems and are mutually reactive only under specific conditions. nih.gov For instance, the amine can be reacted with an activated ester of azidoacetic acid to install an azide group. This azide-functionalized peptide is now primed for a "click" reaction.

The two most prevalent click chemistry reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comgoogle.com

CuAAC: The azide-modified peptide can be "clicked" to a molecule bearing a terminal alkyne in the presence of a copper(I) catalyst.

SPAAC: Alternatively, it can be reacted with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), in a copper-free reaction. medchemexpress.com

This two-step process—selective deprotection followed by installation of a bioorthogonal handle—allows for the precise and stable conjugation of peptides to a wide array of substrates, including other biomolecules, imaging agents, or material surfaces, in a highly controlled manner. google.com

Table 2: Bioorthogonal Handles for Click Chemistry Applications

Bioorthogonal Handle Corresponding Partner Reaction Type Key Features
Azide (-N₃) Terminal Alkyne Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency and specificity; requires a copper catalyst.
Azide (-N₃) Strained Cyclooctyne (e.g., DBCO, BCN) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, ideal for live-cell applications. medchemexpress.com
Terminal Alkyne Azide CuAAC or SPAAC (if alkyne is strained) The complementary partner to an azide-functionalized molecule.

Contributions of Boc D Dap Ivdde Oh to Advanced Therapeutic Peptide Design

Design and Synthesis of Protease Inhibitors

The precise architecture of protease inhibitors is fundamental to their efficacy and selectivity. Boc-D-Dap(ivDde)-OH provides a key synthetic tool for introducing conformational constraints and specific chemical functionalities necessary for potent inhibition.

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptide inhibitors, such as metabolic stability, receptor affinity, and cell permeability. nih.govnih.gov The synthesis of these complex structures often relies on building blocks that permit on-resin, site-specific cyclization.

This compound is ideally suited for this purpose. After a linear peptide chain is assembled using standard SPPS, the ivDde group on the D-Dap residue can be selectively removed with a dilute hydrazine (B178648) solution, exposing the side-chain amine. sigmaaldrich.compeptide.com This newly freed amine can then be reacted with a C-terminal carboxylic acid or another activated side chain to form a lactam bridge, creating a macrocyclic structure. This approach was instrumental in the development of inhibitors for targets like the Hepatitis C Virus (HCV) NS3 protease, where macrocyclic compounds have shown significant therapeutic promise. mcgill.ca

The ability to selectively modify the D-Dap position allows for extensive Structure-Activity Relationship (SAR) studies. By varying the point of cyclization or attaching different functional groups to the Dap side chain, researchers can systematically probe how changes in the macrocycle's size, conformation, and chemical nature affect binding affinity and inhibitory potency. nih.govnih.gov This systematic approach is crucial for optimizing lead compounds into clinical candidates.

Table 1: Role of Orthogonally Protected Residues in Macrocyclic Inhibitor Synthesis

Inhibitor Target Macrocyclization Strategy Role of this compound Desired Outcome
Serine Proteases (e.g., HCV NS3) Side-chain to C-terminus or side-chain to side-chain lactam bridge formation. mcgill.ca Provides a site for selective deprotection (removal of ivDde) to initiate on-resin cyclization. sigmaaldrich-jp.comsigmaaldrich.com Increased metabolic stability, conformational rigidity, and improved binding to the protease active site. nih.gov

Viral proteases, such as those from HIV and HCV, are essential for viral replication and are prime targets for antiviral drug development. nih.govnih.gov Potent inhibitors for these enzymes are often peptidomimetic compounds that must fit precisely into the enzyme's active site. nih.gov

The synthesis of such inhibitors leverages this compound to introduce critical structural elements. For instance, in designing inhibitors for the HCV NS3/4A protease, a heterodimeric serine protease, macrocyclization is a key feature of potent drugs. nih.gov The NS3/4A protease cleaves the viral polyprotein at four specific sites, a necessary step for generating functional viral proteins. this compound allows for the creation of a macrocyclic scaffold that mimics the substrate's conformation when bound to the enzyme, leading to high-affinity inhibitors. mcgill.ca

Similarly, in the development of HIV-1 protease inhibitors, modifying the P1 and P2 positions of the peptide backbone is critical for potency and for overcoming drug resistance. nih.govdiva-portal.org The use of an orthogonally protected amino acid like this compound enables the selective introduction of non-natural side chains or branching points, allowing for the synthesis of inhibitors that can effectively target drug-resistant viral strains. nih.gov

Development of Receptor Agonists and Antagonists

The interaction of peptide ligands with cell surface receptors, such as G-protein-coupled receptors (GPCRs), is highly dependent on the peptide's three-dimensional structure. This compound is a valuable tool for constraining peptide conformations to achieve desired receptor affinity, selectivity, and functional activity.

The kappa opioid receptor (KOR) is a GPCR that has emerged as a therapeutic target for pain, addiction, and mood disorders. nih.govnih.gov KOR agonists have shown potential as non-addictive analgesics. mdpi.com Many KOR ligands are derived from the endogenous peptide Dynorphin A. However, linear peptides like Dynorphin A are often rapidly metabolized. nih.gov

To enhance stability and receptor selectivity, synthetic analogues are created. Incorporating 2,3-diaminopropionic acid (Dap) into Dynorphin A analogues has been a successful strategy for creating conformationally constrained cyclic peptides. nih.govacs.org For example, cyclization between a D-Aspartic acid and a D-Dap residue can create a lactam bridge that mimics a helical conformation, influencing how the peptide interacts with the KOR. acs.org

The use of this compound in this context allows for the precise synthesis of such cyclic peptides. Following the assembly of the linear peptide, the ivDde group is selectively removed, and the side-chain amine is used for cyclization. nih.gov This strategy enables the creation of libraries of analogues with varying ring sizes and compositions to explore the SAR for KOR binding and activation. Research has shown that the position and nature of the cyclizing residues dramatically impact the affinity and selectivity for KOR over other opioid receptors like the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.govnih.gov

Table 2: SAR of Dynorphin A Analogues Incorporating Diaminopropionic Acid (Dap)

Analogue Structure Modification Strategy Receptor Binding Profile Reference
cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂ Lactam bridge between residues 5 and 8. Moderate affinity for KOR. acs.org
cyclo[D-Asp⁶,Dap⁹]Dyn A-(1-13)NH₂ Lactam bridge between residues 6 and 9. High affinity and potent agonist activity at KOR. acs.org

Strategies for Antibody-Drug Conjugates (ADCs) Linker Integration

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. nih.govnih.gov The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, potency, and therapeutic window. nih.govfujifilm.com

Creating homogeneous ADCs, where the drug is attached to a specific site on the antibody at a defined drug-to-antibody ratio (DAR), is a major goal in the field. nih.gov Site-specific conjugation leads to improved pharmacokinetics and a better safety profile compared to heterogeneous mixtures produced by random conjugation methods. fujifilm.com

This compound is an enabling tool for constructing linkers that facilitate site-specific conjugation. A peptide-based linker containing this residue can be synthesized and then conjugated to the antibody. The crucial step involves the selective deprotection of the ivDde group on the D-Dap residue. sigmaaldrich-jp.comsigmaaldrich.com This unmasks a unique primary amine on the linker, which serves as a specific handle for attaching the cytotoxic payload.

This strategy ensures that the drug is attached only at the intended location on the linker. This method is orthogonal to other chemistries used in the ADC construction, preventing side reactions and ensuring the final product is well-defined and homogeneous. Several ADC linkers incorporating Boc-Dap derivatives have been developed for this purpose. medchemexpress.commedchemexpress.com The ability to create a precisely defined attachment point using the ivDde protecting group represents a significant advancement in the design of next-generation ADCs. sigmaaldrich-jp.comfujifilm.com

Impact of D-Amino Acid Incorporation on Peptide Stability and Activity

The strategic incorporation of non-proteinogenic amino acids, particularly D-amino acids, into peptide sequences is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptides. The use of building blocks like this compound facilitates the precise insertion of these stereochemical variants. This section explores the profound effects of D-amino acid incorporation, with a focus on D-diaminopropionic acid (D-Dap), on two critical parameters of therapeutic peptides: their resistance to enzymatic degradation and their ability to interact with biological receptors.

Enhanced Proteolytic Resistance in D-Dap Containing Peptides

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, which leads to a short plasma half-life and reduced bioavailability. nih.gov Proteases are enzymes that exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. nih.gov The introduction of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's ability to bind and catalyze the hydrolysis of the peptide backbone, thereby conferring enhanced stability. nih.govucd.ie

The replacement of L-amino acids with their D-enantiomers is a widely adopted strategy to increase resistance to proteolytic degradation. nih.govmdpi.com This modification does not alter the fundamental side-chain functionality but changes the local stereochemistry of the peptide backbone. Studies have consistently shown that peptides containing D-amino acids exhibit significantly improved stability against a variety of proteases. nih.gov For instance, a study investigating an antimicrobial peptide (AMP) demonstrated that the substitution of L-amino acids with D-amino acids at terminal positions improved the peptide's stability in serum. nih.gov In another example, a D-peptide designed to inhibit Herpes Simplex Virus-1 (HSV-1) entry was found to be highly resistant to degradation by trypsin. nih.gov

Research on antimicrobial peptides has provided quantitative insights into the stabilizing effect of incorporating D- and other unnatural amino acids. In a study by Lu et al. (2020), derivatives of the antimicrobial peptide Pep05 were synthesized with various substitutions, including L-Dap and D-amino acids, and their stability in the presence of trypsin and human plasma was evaluated. researchgate.netacs.org The findings revealed that both D-amino acid and unnatural amino acid substitutions enhanced the proteolytic stability of the peptides. researchgate.netacs.org Specifically, the derivative where all L-lysine and L-arginine residues were replaced with their D-counterparts showed remarkable stability. researchgate.netacs.org

The following interactive table presents data on the stability of various peptide analogs in human plasma, illustrating the enhanced resistance conferred by D-amino acid and L-Dap incorporation.

Table 1: Stability of Peptide Analogs in Human Plasma

Peptide ID Sequence Modification Remaining Peptide after 8h (%) Remaining Peptide after 24h (%)
Pep05 KRLFKKLLKYLRKF None (all L-amino acids) < 10 < 5
DP06 k RLFkk LLKYLk F L-Lys/Arg replaced with D-Lys/Arg > 90 > 60

Data sourced from a study on antimicrobial peptide stability. nih.govresearchgate.netacs.org Note: In the DP06 sequence, lowercase 'k' and 'r' denote D-Lysine and D-Arginine, respectively. Quantitative values for UP12 were described as significantly more stable without precise percentages provided in the source.

Modulation of Receptor Binding and Selectivity

The biological activity of a therapeutic peptide is intrinsically linked to its three-dimensional structure, which governs its ability to bind to specific receptors with high affinity and selectivity. The incorporation of a D-amino acid, such as D-Dap, can significantly influence the peptide's conformation and, consequently, its interaction with its biological target. nih.gov

The change in stereochemistry from an L- to a D-amino acid can alter the peptide's secondary structure, such as helicity, which can in turn affect its binding properties. nih.gov This modification can either enhance or decrease binding affinity, depending on the specific interactions between the peptide and the receptor's binding pocket. In some cases, the D-amino acid may allow the peptide to adopt a conformation that is a better fit for the receptor, leading to increased potency. acs.org

A fascinating aspect of D-amino acid incorporation is its potential to modulate receptor selectivity. Many therapeutic peptides can interact with multiple receptor subtypes, some of which may mediate undesirable side effects. By altering the peptide's conformation, the introduction of a D-amino acid can change its binding preference for different receptors.

A compelling example of this is seen in the study of the Aplysia allatotropin-related peptide (ATRP) signaling system. nih.govresearchgate.net This system utilizes two naturally occurring diastereomers of a neuropeptide: an all-L form and a form containing a single D-phenylalanine at position 2 (D2-ATRP). nih.govresearchgate.net Research revealed that these two forms exhibit different selectivity for two distinct G protein-coupled receptors (GPCRs). nih.govresearchgate.net One receptor (ATRPR1) is more selectively activated by the all-L-ATRP, while the other (ATRPR2) is more selectively activated by D2-ATRP. nih.govresearchgate.net This demonstrates a natural mechanism where a change in the stereochemistry of a single amino acid residue is used to direct the peptide's activity towards a specific signaling pathway. nih.govresearchgate.net

While direct comparative studies on the receptor binding of D-Dap versus L-Dap containing peptides are not extensively documented in the provided context, the principles derived from studies of other D-amino acids are applicable. For instance, the substitution of L-amino acids with L-Dap has been shown to alter the biophysical properties of channel-forming peptides, leading to increased conductance, although it did not change the ion selectivity in that particular study. researchgate.net This indicates that even without a change in stereochemistry, the introduction of Dap can modulate peptide activity. It is therefore highly probable that the D-configuration of Dap would further influence receptor interactions in a distinct manner.

The ability to fine-tune receptor binding and selectivity through the incorporation of D-amino acids is a significant advantage in drug design. It opens up the possibility of developing more targeted therapies with improved efficacy and reduced side-effect profiles. The availability of building blocks like this compound is instrumental for synthetic chemists to systematically explore the structure-activity relationships of D-Dap-containing peptides and to optimize their interactions with their therapeutic targets.

Future Perspectives and Research Directions

Expanding the Scope of Bioconjugation Methodologies

Bioconjugation, the covalent linking of two biomolecules, is a field where Boc-D-Dap(ivDde)-OH offers significant potential. The ability to selectively unmask the side-chain amine of the D-diaminopropionic acid residue on the solid support allows for the site-specific attachment of various moieties, including fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, lipids, or even other peptides to form branched structures. merel.siresearchgate.net

The use of a D-amino acid at the branching point can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides. Future research will likely exploit this feature to create more stable and potent peptide-drug conjugates and other complex bioconjugates. For example, this compound could be incorporated into a peptide sequence, followed by on-resin deprotection of the ivDde group and subsequent attachment of a cytotoxic drug, creating a targeted delivery system.

Furthermore, the development of more efficient on-resin ligation chemistries will broaden the types of molecules that can be conjugated. This includes expanding beyond simple acylation to include techniques like click chemistry or native chemical ligation at the side chain, enabling the construction of highly complex and multifunctional peptide constructs that would be difficult to assemble using other methods.

High-Throughput Synthesis and Screening of D-Amino Acid Peptides

The discovery of novel peptide-based therapeutics often relies on the synthesis and screening of large combinatorial libraries. High-throughput synthesis platforms, including automated microwave peptide synthesizers, have significantly accelerated this process. merel.si The incorporation of non-standard amino acids like D-Dap is crucial for creating libraries with greater structural diversity and improved pharmaceutical properties.

This compound is well-suited for such high-throughput workflows. In a Boc-based synthesis strategy, which can be very rapid, this building block can be used to introduce a point for diversification. nih.gov An entire library of peptides could be synthesized with this compound at a specific position. The resin could then be split, and the ivDde group removed, followed by the coupling of a diverse set of building blocks to the newly exposed side-chain amine. This "split-and-pool" approach can generate vast numbers of unique branched peptides for screening.

Future directions will involve integrating the synthesis of these complex D-amino acid-containing peptides with advanced screening technologies. This could include on-bead screening assays or the development of new analytical methods to rapidly assess the properties of the synthesized compounds. The goal is to create a seamless pipeline from library design and synthesis to hit identification, with this compound serving as a key tool for generating molecular diversity.

Table 2: Research Directions for this compound
Research AreaObjectiveKey InnovationsPotential Impact
Orthogonal ProtectionImprove efficiency and expand options for selective deprotection.New hydrazine-labile groups; alternative deprotection chemistries (e.g., photo-labile).Greater synthetic flexibility and yield for complex peptides.
BioconjugationCreate more stable and functional peptide conjugates.On-resin attachment of drugs, PEG, lipids; advanced side-chain ligation techniques.Development of novel peptide therapeutics and diagnostic tools.
High-Throughput SynthesisAccelerate the discovery of novel D-amino acid peptides.Integration with automated synthesis platforms; "split-and-pool" library strategies.Rapid identification of lead compounds with enhanced properties.
Computational DesignPredict the structural and functional effects of incorporation.Refined force fields for D-amino acids; MD simulations of branched peptides.Rational design of peptides with desired conformations and stability.

Computational and Structural Biology Insights for Peptide Design

Computational modeling and structural biology are becoming indispensable tools in peptide design. The inclusion of D-amino acids like D-Dap can induce specific secondary structures, such as turns, or disrupt existing ones. nih.gov Understanding these conformational consequences is crucial for designing peptides with desired biological activities.

Future research will involve the use of molecular dynamics (MD) simulations and quantum chemical calculations to predict the structural impact of incorporating this compound and the subsequent modifications at its side chain. nih.govmdpi.com For example, modeling can help predict how a branch introduced at the D-Dap residue will orient itself relative to the main peptide backbone, which can be critical for its interaction with a biological target.

A significant challenge in this area is the accuracy of existing force fields for non-standard residues and complex peptide architectures. nih.gov Continued development and refinement of these computational tools will be essential. By combining computational predictions with experimental structural data from techniques like NMR and X-ray crystallography, researchers can develop a deeper understanding of how the unique stereochemistry and branching capability of this compound can be used to control peptide conformation and function, leading to the rational design of new and more effective peptide-based molecules. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing Boc-D-Dap(ivDde)-OH, and how do reaction conditions impact yield and purity?

Methodological Answer:

  • Synthesis Design: Use Fmoc/t-Bu-based solid-phase peptide synthesis (SPPS) with orthogonal protection strategies. The Boc group protects the α-amino group, while ivDde protects the side-chain amine of diaminopropionic acid (Dap) .
  • Critical Parameters: Optimize coupling reagents (e.g., HATU/DIPEA), solvent polarity (DMF or DCM), and deprotection timing for ivDde (using 2% hydrazine in DMF). Monitor by HPLC and LC-MS to confirm intermediate purity .
  • Yield Optimization: Excess reagents may improve coupling efficiency but risk side reactions. Use Kaiser tests for amine detection .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

  • Analytical Techniques:
    • NMR: Confirm regioselectivity of ivDde protection via 1^1H and 13^{13}C NMR (e.g., δ 1.4 ppm for Boc methyl groups, δ 6.8–7.2 ppm for ivDde aromatic protons) .
    • Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular weight (theoretical: 503.49 g/mol) .
    • HPLC: Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity (>95% required for peptide assembly) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when this compound is integrated into complex peptide architectures?

Methodological Answer:

  • Data Cross-Validation: Compare NMR shifts with analogous compounds (e.g., Boc-L-Dap(ivDde)-OH) to identify stereochemical discrepancies. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Troubleshooting: If MS shows unexpected masses, test for partial deprotection (e.g., incomplete ivDde removal) or racemization (via Marfey’s analysis) .
  • Case Study: A 2023 study noted that improper solvent drying caused Boc cleavage during SPPS; replicate findings using anhydrous DMF and molecular sieves .

Q. What strategies enable orthogonal deprotection of Boc and ivDde groups in multi-step peptide syntheses?

Methodological Answer:

  • Sequential Deprotection:
    • Remove ivDde with 2% hydrazine (20 min, RT), sparing Boc groups.
    • Cleave Boc with TFA (95% v/v, 1–2 h) post-ivDde removal.
  • Validation: Monitor by FT-IR for carbonyl group changes (ivDde: 1710 cm1^{-1}; Boc: 1680 cm1^{-1}) .
  • Risk Mitigation: Avoid prolonged hydrazine exposure to prevent backbone degradation; validate via Edman degradation .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffers (pH 2–10) and incubate this compound at 4°C, 25°C, and 37°C.
    • Sample aliquots at 0, 24, 48, and 72 h for HPLC and MS analysis.
  • Key Metrics: Degradation rates (%/h), formation of byproducts (e.g., diketopiperazine from cyclization).
  • Literature Benchmark: A 2022 study reported ivDde stability >48 h at pH 7.4, but rapid hydrolysis at pH <3 .

Methodological and Ethical Considerations

Q. What are best practices for documenting synthetic procedures involving this compound to ensure reproducibility?

Methodological Answer:

  • Data Reporting: Follow Beilstein Journal guidelines:
    • Report solvent batches, catalyst purity, and reaction times in the "Experimental" section.
    • Include raw NMR/MS data in supplementary files with metadata (e.g., instrument models, software versions) .
  • Ethical Compliance: Disclose any modifications to literature protocols and justify deviations (e.g., safety concerns with hydrazine handling) .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound reactivity?

Methodological Answer:

  • Validation Workflow:
    • Re-run DFT calculations (e.g., Gaussian) with corrected solvation models.
    • Compare predicted vs. observed 1^1H NMR shifts for intermediates.
    • If outliers persist, test alternative protecting groups (e.g., Dde vs. ivDde) .
  • Case Study: A 2024 study resolved mismatches by adjusting torsional angles in MMFF94 force fields, improving correlation by 15% .

Data Management and Reproducibility

Q. What metadata standards are critical when sharing synthetic data for this compound?

Methodological Answer:

  • Required Metadata:
    • CAS number (1173996-67-2), molecular formula (C25_{25}H20_{20}F3_3NO5_5S), and purity metrics.
    • Instrument parameters (e.g., NMR frequency, HPLC gradient).
  • FAIR Compliance: Use platforms like Zenodo to assign DOIs and link to primary literature .

Q. How can researchers design a data management plan (DMP) for studies involving this compound?

Methodological Answer:

  • DMP Components:
    • Storage: Annotate datasets in .cif (for crystallography) or .mnova (NMR) formats.
    • Sharing: Adhere to institutional policies (e.g., ERC Open Access) and embargo periods if patent-pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.